molecular formula C10H19Cl2NO B13819729 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide CAS No. 42276-93-7

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide

Cat. No.: B13819729
CAS No.: 42276-93-7
M. Wt: 240.17 g/mol
InChI Key: LKYFZECIPHDWQK-UHFFFAOYSA-N
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Description

Properties

CAS No.

42276-93-7

Molecular Formula

C10H19Cl2NO

Molecular Weight

240.17 g/mol

IUPAC Name

2,2-dichloro-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C10H19Cl2NO/c1-7(2)5-13(6-8(3)4)10(14)9(11)12/h7-9H,5-6H2,1-4H3

InChI Key

LKYFZECIPHDWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Dichloro-N,N-bis(2-methylpropyl)acetamide
  • CAS No.: 42276-93-7
  • Molecular Formula: C₁₀H₁₉Cl₂NO
  • Structure : Features a dichloroacetyl group (Cl₂C(O)-) bonded to two 2-methylpropyl (isobutyl) substituents on the nitrogen atom .

Synthesis :
The compound is synthesized via nucleophilic substitution, likely using dichloroacetyl chloride and diisobutylamine, analogous to the method for 2-chloro-N,N-bis(2-methylpropyl)acetamide (CAS 5326-82-9), which achieves ~96% yield . This high efficiency suggests scalability for industrial production.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Alkyl vs. Aryl Substituents

Compound Name CAS No. Substituents Molecular Formula Key Properties/Applications
2,2-Dichloro-N,N-bis(2-methylpropyl)acetamide 42276-93-7 Bis(2-methylpropyl) C₁₀H₁₉Cl₂NO High lipophilicity; potential herbicide
Alachlor 15972-60-8 2,6-Diethylphenyl + methoxymethyl C₁₄H₂₀ClNO₂ Herbicide; inhibits weed growth
Dichlormid N/A Bis(allyl) C₈H₁₁Cl₂NO Herbicide safener; stabilizes crops
  • Allyl Groups (Dichlormid): Introduce unsaturation, possibly improving reactivity in biological systems .

Chlorination Patterns

Compound Name Chlorine Atoms Key Differences
2-Chloro-N,N-bis(2-methylpropyl)acetamide 1 Lower electronegativity; reduced reactivity
2,2-Dichloro-N,N-bis(2-methylpropyl)acetamide 2 Enhanced electrophilicity; stronger herbicidal activity likely

Physicochemical Properties

Solubility and Stability

Compound Name Solubility (g/L) Temperature (°C) Stability Notes
2,2-Dichloro-N,N-bis(2-methylpropyl)acetamide Not reported N/A Likely stable at +20°C
2-(Benzoyloxy)-N,N-bis(2-methylpropyl)acetamide 0.080 22 Low solubility due to benzoyl group
Dichlormid Not reported N/A Stable under ambient storage
  • The dichloroacetyl group increases polarity compared to benzoyloxy derivatives but remains less water-soluble than non-halogenated analogues.

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